草酸 PTAC

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

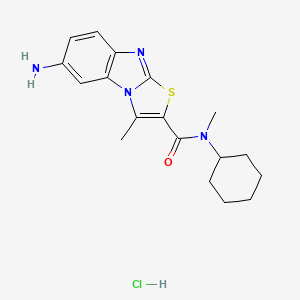

PTAC oxalate is a selective muscarinic receptor ligand . It is a partial agonist of M2 and M4 but antagonist of M1, M3, and M5 . The CAS number of PTAC oxalate is 201939-40-4 . Its molecular formula is C14H21N3O4S2 and the molecular weight is 359.46 . PTAC oxalate is a white crystalline solid .

Molecular Structure Analysis

The molecular structure of PTAC oxalate consists of 14 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms . The exact structure can be found in the Certificate of Analysis .Physical And Chemical Properties Analysis

PTAC oxalate is a white crystalline solid . Its molecular weight is 359.46 .科学研究应用

吡啶-2,4,6-三甲酸 (ptcH(3)) 和 Zn(II) 盐:反应形成与 Zn(II)-草酸的配位聚合物,展示了创建复杂分子结构的潜力 (Ghosh、Savitha 和 Bharadwaj,2004).

地质真菌学和生物修复中的草酸:在金属和矿物转化、生物风化和生物劣化中发挥重要作用,对环境生物技术有影响 (Gadd 等人,2014).

砷超积累植物中的植酸和草酸:有助于从受污染土壤中动员砷和铁,提高植物修复效率 (Liu 等人,2016).

草酸生物传感器:利用草酸氧化酶开发生物传感器,适用于医疗和环境监测 (Yadav 等人,2011).

铂基药物偶联物:草酸 1,2-二氨基环己烷铂(奥沙利铂)与聚(乙二醇)偶联用于细胞毒性分析,表明其在化疗中的应用 (Furin 等人,2003).

草酸根离子与钴(III)配合物:合成和结构分析,用于配位化学应用 (Mizukami 等人,1973).

电化学发光 (ECL) 中的草酸:研究草酸氧化及其在 ECL 系统中的中间体,这在分析化学中具有应用 (Kai 等人,2018).

金属纳米颗粒的照相制备:在照相过程中利用草酸铁制备燃料电池应用的催化剂 (Jiang 等人,2006).

草酸的电化学传感器:开发传感器用于检测食品和临床诊断中的草酸 (Fang 等人,2020).

核材料中的草酸钍:研究沉淀条件对草酸钍形态的影响,与核材料加工有关 (Tyrpekl 等人,2017).

作用机制

Target of Action

PTAC oxalate is a selective muscarinic receptor ligand . It primarily targets the M2 and M4 subtypes of muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the regulation of chronic pain .

Mode of Action

PTAC oxalate interacts with its targets in a unique way. It acts as an agonist on muscarinic M2 and M4 receptors, while it exhibits antagonist effects on muscarinic M1, M3, and M5 receptors . This combination of orthosteric and allosteric activity on its targets allows for greater extracellular 5-HT levels, a faster onset of action, and greater efficacy as compared to other SSRIs .

Biochemical Pathways

The biochemical pathways affected by PTAC oxalate are primarily related to the muscarinic acetylcholine system. The compound’s interaction with the M2 and M4 receptors can lead to changes in the serotonergic system, resulting in altered pain perception . Additionally, PTAC oxalate may also influence the oxalate metabolic pathways .

Pharmacokinetics

The pharmacokinetic properties of PTAC oxalate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . .

Result of Action

The molecular and cellular effects of PTAC oxalate’s action primarily involve changes in pain perception. By acting as an agonist on M2 and M4 receptors and an antagonist on M1, M3, and M5 receptors, PTAC oxalate can modulate the serotonergic system and alter the perception of pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PTAC oxalate. For instance, the presence of other compounds, pH levels, and temperature can affect the compound’s stability and activity . Additionally, the compound’s interaction with the microbiota can also influence its systemic availability and thus its efficacy .

安全和危害

While specific safety and hazard information for PTAC oxalate was not found, it is generally recommended to handle chemicals with care, avoid dust formation, and avoid contact with skin, eyes, or clothing . In case of accidental exposure, the affected area should be rinsed with plenty of water and medical help should be sought if necessary .

生化分析

Biochemical Properties

PTAC oxalate is a selective muscarinic receptor ligand . It is a partial agonist of M2 and M4 but antagonist of M1, M3, and M5 . It interacts with these enzymes and proteins to exert its biochemical effects. The nature of these interactions involves binding to these receptors, influencing their activity, and thus playing a role in various biochemical reactions .

Cellular Effects

PTAC oxalate has been shown to alleviate mechanical allodynia on neuropathic pain and has antidepression effects . This suggests that PTAC oxalate influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of PTAC oxalate involves its selective binding to muscarinic receptors . It acts as a partial agonist for M2 and M4 receptors and an antagonist for M1, M3, and M5 receptors . This binding interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

属性

IUPAC Name |

3-[(5R,6R)-1-azabicyclo[3.2.1]octan-6-yl]-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3S2.C2H2O4/c1-2-6-16-12-11(13-17-14-12)10-8-15-5-3-4-9(10)7-15;3-1(4)2(5)6/h9-10H,2-8H2,1H3;(H,3,4)(H,5,6)/t9-,10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXQOVMTAFXOKQ-IYPAPVHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NSN=C1C2CN3CCCC2C3.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NSN=C1[C@H]2CN3CCC[C@H]2C3.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)